molecular formula C8H7BrOS B1282044 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 2513-49-7

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B1282044
CAS No.: 2513-49-7
M. Wt: 231.11 g/mol
InChI Key: KBLQDFSWVMPYEM-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the 5th position and a ketone group at the 4th position on the benzo[b]thiophene ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or acetic acid . The reaction typically proceeds under mild conditions and yields the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Properties

IUPAC Name

5-bromo-6,7-dihydro-5H-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQDFSWVMPYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513602
Record name 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2513-49-7
Record name 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6,7-Dihydro-5H-benzo[b]thiophen-4-one (198, 5.8 g, 38.3 mmol) is dissolved in 200 ml of dry diethyl ether and cooled down to −10° C. A solution of bromine (6.1 g, 38.3 mmol) in 30 ml of tetrachloromethane and 2-3 drops of diethyl ether is slowly added. The mixture is stirred for 15 min at −10° C., 15 min at 0° C. and 18 h at room temperature. Then water and diethyl ether is added slowly. The organic layers are washed with water, dried over Na2SO4 and evaporated.
Quantity
5.8 g
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reactant
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200 mL
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6.1 g
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reactant
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

Into a solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (15.3 g, 100 mmol) in ether (600 mL) at −10° C. is added Br2 (16.0 g, 100 mmol) in carbon tetrachloride (CCl4) (100 mL) dropwise over 50 minutes. After an additional 15 minutes at −10° C., the cold bath is removed and the mixture is allowed to warm to ambient temperature. After 1 hour, the mixture is diluted with hexane (300 mL) and washed with water (2×500 mL), aqueous sodium chloride (150 mL) and concentrated under reduced pressure to yield the crude 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (22.7 g, 98%) to which is added DMF (˜200 mL), Li2CO3 (14.8 g, 200 mmol) and LiBr (17.4 g, 200 mmol). The mixture is heated for 5 hours at 90° C. and cooled. The crude mixture is poured into water, filtered and the filtrate extracted with EtOAc (600 mL), acidified to pH=1 with concentrated HCl and extracted with EtOAc (600 mL). The combined organic layers are concentrated under reduced pressure to yield a dark oil. The crude material is subjected to chromatography on silica gel, eluting with dichloromethane in hexanes 30-100%, to provide the title compound as an off-white solid (7.62 g, 51% yield).
Quantity
15.3 g
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reactant
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16 g
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reactant
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600 mL
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solvent
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100 mL
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solvent
Reaction Step One

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